FSL 1

描述

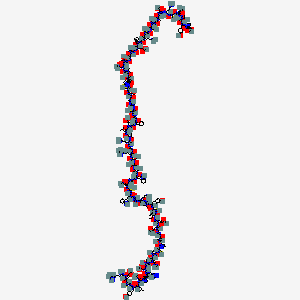

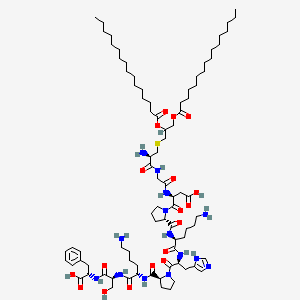

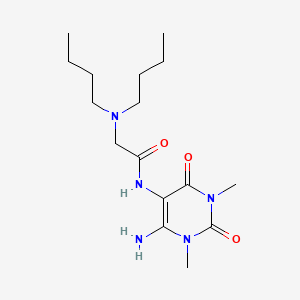

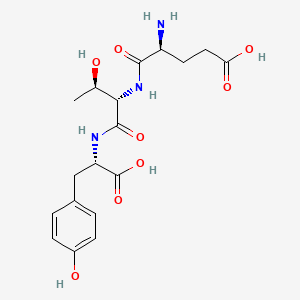

FSL-1 (三氟乙酸盐) 是一种合成的脂肽,可作为 toll 样受体 2 和 toll 样受体 6 异二聚体的激动剂。 它以其激活核因子 κB (NF-κB) 并诱导各种细胞因子的产生来刺激免疫反应的能力而闻名 .

科学研究应用

FSL-1 (三氟乙酸盐) 在科学研究中具有广泛的应用:

作用机制

FSL-1 (三氟乙酸盐) 通过与细胞表面上的 toll 样受体 2 和 toll 样受体 6 异二聚体结合来发挥其作用。 这种结合触发了信号级联,包括募集衔接蛋白髓样分化主要反应 88 (MyD88),从而导致核因子 κB (NF-κB) 和激活蛋白 1 (AP-1) 的激活。 这些转录因子的激活导致产生促炎细胞因子,如白介素 8 (IL-8)、白介素 1β (IL-1β) 和肿瘤坏死因子 α (TNF-α) .

生化分析

Biochemical Properties

FSL-1 Lipoprotein, Synthetic interacts with several biomolecules, primarily the TLR2/6 heterodimer . The interaction between FSL-1 Lipoprotein, Synthetic and TLR2/6 is crucial for the initial recognition of microbial lipoproteins by the host innate immune system .

Cellular Effects

FSL-1 Lipoprotein, Synthetic has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, FSL-1 Lipoprotein, Synthetic induces a MyD88-dependent signaling cascade leading to AP-1 and NF-κB activation and the subsequent cytokine production .

Molecular Mechanism

The mechanism of action of FSL-1 Lipoprotein, Synthetic involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon recognition, TLR2 forms a heterodimer with TLR6, leading to a signaling cascade that results in AP-1 and NF-κB activation and cytokine production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FSL-1 Lipoprotein, Synthetic change over time. The resuspended product is stable for 6 months at 4°C . Freezing the resuspended product may result in reduced TLR2/TLR6 activity .

Dosage Effects in Animal Models

The effects of FSL-1 Lipoprotein, Synthetic vary with different dosages in animal models . A single dose of FSL-1 Lipoprotein, Synthetic administered subcutaneously in mice resulted in significantly increased survival when administered either 24 hours prior to or 24 hours after exposure to supralethal doses of total-body irradiation .

Metabolic Pathways

FSL-1 Lipoprotein, Synthetic is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

FSL-1 Lipoprotein, Synthetic is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of FSL-1 Lipoprotein, Synthetic and its effects on activity or function are crucial aspects of its biochemical analysis . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

FSL-1 (三氟乙酸盐) 是通过一系列肽偶联反应合成的。 合成过程包括将 S-[2,3-双[(1-氧代十六烷基)氧基]丙基]-L-半胱氨酰甘氨酰-L-α-天冬酰-L-脯氨酰-L-赖氨酰-L-组氨酰-L-脯氨酰-L-赖氨酰-L-丝氨酰-L-苯丙氨酸与三氟乙酸偶联形成三氟乙酸盐 . 反应条件通常涉及在二甲基甲酰胺 (DMF) 等有机溶剂中使用 N,N'-二异丙基碳二亚胺 (DIC) 和 1-羟基苯并三唑 (HOBt) 等偶联试剂。

工业生产方法

FSL-1 (三氟乙酸盐) 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及自动肽合成仪和高效液相色谱 (HPLC) 等大规模纯化技术,以确保高纯度和高产率 .

化学反应分析

反应类型

FSL-1 (三氟乙酸盐) 在其合成过程中主要经历肽偶联反应。 它还可以在酸性或碱性条件下参与水解反应,导致肽键断裂 .

常见试剂和条件

偶联试剂: N,N'-二异丙基碳二亚胺 (DIC)、1-羟基苯并三唑 (HOBt)

溶剂: 二甲基甲酰胺 (DMF)、甲醇

主要产物

相似化合物的比较

FSL-1 (三氟乙酸盐) 类似于其他作为 toll 样受体激动剂的合成脂肽。 这些化合物中的一些包括:

Pam2CSK4: 另一种激活 toll 样受体 2 和 toll 样受体 6 但具有不同肽序列的合成脂肽

Pam3CSK4: 一种激活 toll 样受体 2 和 toll 样受体 1 异二聚体的合成脂肽

独特性

FSL-1 (三氟乙酸盐) 由于其特定的肽序列及其选择性激活 toll 样受体 2 和 toll 样受体 6 异二聚体的能力而具有独特性。 这种特异性使其成为研究这些受体介导的不同信号通路和免疫反应的宝贵工具 .

属性

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]acetyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H140N14O18S/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-44-74(103)115-56-62(116-75(104)45-31-26-24-22-20-18-16-14-12-10-8-6-4-2)57-117-58-63(87)76(105)89-54-72(100)91-67(52-73(101)102)83(112)98-49-37-43-71(98)81(110)92-64(40-32-34-46-85)77(106)94-66(51-61-53-88-59-90-61)82(111)97-48-36-42-70(97)80(109)93-65(41-33-35-47-86)78(107)96-69(55-99)79(108)95-68(84(113)114)50-60-38-28-27-29-39-60/h27-29,38-39,53,59,62-71,99H,3-26,30-37,40-52,54-58,85-87H2,1-2H3,(H,88,90)(H,89,105)(H,91,100)(H,92,110)(H,93,109)(H,94,106)(H,95,108)(H,96,107)(H,101,102)(H,113,114)/t62?,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJLLNHELGKSNA-YWKNMTRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H140N14O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1666.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322455-70-9 | |

| Record name | FSL-1 lipoprotein, synthetic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0322455709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fibroblast-stimulating lipopeptide-1 (FSL-1) primarily interacts with the heterodimer Toll-like receptors (TLRs) TLR2 and TLR6. [, , , , , , ] This interaction initiates downstream signaling cascades involving MyD88, leading to the activation of MAP kinases (p38, JNK, ERK1/2), NF-κB, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. [, , , , , , , , ]

A: FSL-1 is a synthetic lipopeptide representing the N-terminal sequence of a lipoprotein from Mycoplasma salivarium. [, ] Its structure consists of a diacylglyceryl moiety linked to a cysteine residue, followed by a peptide sequence: S-(2,3-bispalmitoyloxypropyl)-Cys-Gly-Asp-Pro-Lys-His-Pro-Lys-Ser-Phe-Thr-Gly-Trp-Val-Ala. [] Both the diacylglyceryl and the peptide portions are essential for TLR2/6 recognition and macrophage activation. [, , ]

A: Studies in guinea pigs show that intraperitoneal injection of FSL-1 is more effective than intra-arterial injection in inducing fever. [] The shape and duration of the fever also vary depending on the route of administration. []

A: Yes, several strategies can block the effects of FSL-1:* Neutralizing antibodies: Anti-TLR2 antibodies significantly suppress FSL-1-induced MMP-9 expression and NF-κB/AP-1 activity. []* TLR2 antagonists: Antagonizing TLR2 with a specific antibody (mAb 2.5) reduces FSL-1-induced IL-6 production and partially restores insulin signal transduction in muscle cells. [] * Cytokine inhibitors: TNF binding protein (TNFbp), a soluble form of the TNF type 1 receptor, neutralizes FSL-1-induced TNF and reduces fever and IL-6 levels. []* Cyclooxygenase inhibitors: Diclofenac, a non-selective cyclooxygenase (COX) inhibitor, depresses FSL-1-induced fever and PGE2 elevation but does not affect TNF or IL-6. []

A: Unlike the TLR4 agonist lipopolysaccharide (LPS), repeated injections of FSL-1 in guinea pigs do not induce tolerance to its fever-inducing effects. []

A: Interestingly, repeated pre-treatment with FSL-1 in guinea pigs does not significantly influence their febrile responses to a subsequent LPS challenge. []

A: Studies show that a synthetic lipopeptide derived from Mycoplasma pneumoniae (MPPL-1) exhibits significantly weaker cytokine-inducing activity in human monocytic cells compared to FSL-1. [] This suggests potential differences in binding affinity and activation of TLR2/6.

A: FSL-1 can induce IL-1β release from mouse bone marrow-derived macrophages (BMMs), but at levels significantly lower than the canonical NLRP3 activator nigericin. [] This release is independent of gasdermin D (GSDMD) and likely involves alternative secretory pathways and changes in membrane permeability. []

A: Research suggests FSL-1 may play a role in various inflammatory conditions, including:* Periodontitis: FSL-1, found in oral biofilms, may contribute to periodontitis by suppressing integrin β6 (ITGB6) expression in gingival epithelium, promoting inflammation. []* Atherosclerosis: FSL-1, when injected weekly in ApoE+/− mice, leads to increased atherosclerotic lesions, elevated serum amyloid A (SAA) levels, and heightened serum cytokine levels. [] This highlights a potential link between TLR2 activation and atherosclerosis progression.

A: Research suggests that the TLR3 Leu412Phe (TLR3 L412F) polymorphism, associated with impaired antiviral responses, also influences responses to bacterial TLR agonists, including FSL-1. [] Lung fibroblasts with this polymorphism exhibit reduced responses to FSL-1, indicating broader implications for immune regulation beyond antiviral immunity.

A: FSL-1 holds potential in various research and therapeutic applications:* Vaccine adjuvant: FSL-1, in combination with other adjuvants like CpG, enhances both humoral and cellular immune responses to vaccine candidates, as demonstrated in a study using a Chlamydia muridarum model. []* Immunotherapy: Combining FSL-1 with other TLR agonists and immunostimulatory molecules like soluble CD40L shows promise in enhancing antitumor responses and suppressing tumor growth. []* Understanding TLR2 signaling: As a potent and specific TLR2/6 agonist, FSL-1 serves as a valuable tool to dissect the complexities of TLR2 signaling pathways and their roles in various physiological and pathological processes. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)